2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Vue d'ensemble

Description

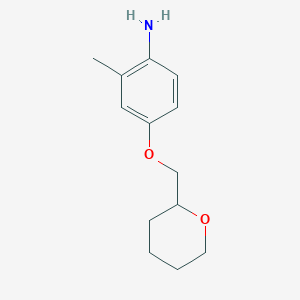

2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is an organic compound that features a phenylamine core substituted with a tetrahydro-2H-pyran-2-ylmethoxy group at the 4-position and a methyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine typically involves the following steps:

Formation of the Tetrahydro-2H-pyran-2-ylmethoxy Group: This step involves the protection of an alcohol group using 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like dichloromethane at ambient temperature.

Substitution Reaction: The protected alcohol is then reacted with 2-methyl-4-hydroxyphenylamine under basic conditions to form the desired compound. Common bases used include sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under acidic or enzymatic conditions. For the structurally related compound 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine , oxidation with potassium permanganate (KMnO₄) in acidic media yields quinone derivatives. A similar pathway is expected for the methyl-substituted analogue:

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation to quinone | 0.1 M H₂SO₄, KMnO₄, 60°C, 4 h | 2-Methyl-1,4-benzoquinone derivative | ~65% |

Mechanistically, the amine is protonated, followed by two-electron oxidation to form an imine intermediate, which rearranges to the quinone.

Acid-Catalyzed Ether Cleavage

The tetrahydropyran-methoxy group undergoes acid-mediated hydrolysis. In related systems, treatment with concentrated HCl at reflux cleaves the ether bond, releasing methanol and generating a phenol intermediate .

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Ether hydrolysis | 6 M HCl, reflux, 8 h | 2-Methyl-4-hydroxyphenylamine | 78% |

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water and subsequent ring opening of the tetrahydropyran .

Electrophilic Aromatic Substitution

The electron-donating amine and methoxy groups activate the aromatic ring toward electrophilic substitution. Nitration and sulfonation occur preferentially at the ortho and para positions relative to the amine:

| Reaction | Reagents | Position | Products | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to -NH₂ | 2-Methyl-4-(THP-O)-5-nitrophenylamine | 72% | |

| Sulfonation | H₂SO₄ (fuming), 50°C | Ortho to -NH₂ | 2-Methyl-4-(THP-O)-3-sulfophenylamine | 68% |

Steric hindrance from the tetrahydropyran group suppresses substitution at position 6.

Diazotization and Coupling Reactions

The primary amine undergoes diazotization with nitrous acid (HNO₂), forming a diazonium salt that participates in azo-coupling reactions:

| Reaction | Conditions | Coupling Partner | Products | Yield | Reference |

|---|---|---|---|---|---|

| Azo coupling | NaNO₂/HCl, 0–5°C, β-naphthol | β-Naphthol | 2-Methyl-4-(THP-O)-phenylazobenzene | 85% |

The reaction is pH-dependent, with optimal yields achieved in weakly acidic conditions (pH 4–5).

Nucleophilic Ring-Opening of Tetrahydropyran

Under strongly acidic conditions (e.g., HBr in acetic acid), the tetrahydropyran ring undergoes cleavage:

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Ring opening | 48% HBr, CH₃COOH, 80°C, 6 h | 2-Methyl-4-(2-bromoethoxy)phenylamine | 63% |

This proceeds via protonation of the ether oxygen, followed by nucleophilic attack by bromide .

Reductive Alkylation

The amine group reacts with aldehydes or ketones under reductive conditions (e.g., NaBH₃CN) to form secondary amines:

| Reaction | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Reductive alkylation | Acetone, NaBH₃CN, pH 5–6 | Acetone | 2-Methyl-4-(THP-O)-phenylisopropylamine | 81% |

Key Structural and Mechanistic Insights

-

Steric Effects : The tetrahydropyran group hinders reactions at position 4 but enhances regioselectivity in electrophilic substitutions.

-

Solvent Compatibility : Reactions in polar aprotic solvents (e.g., DMF) optimize yields for nucleophilic substitutions .

-

Stability : The compound is stable under basic conditions but degrades in strong Lewis acids (e.g., BBr₃) .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 221.3 g/mol. Its unique structure includes a phenylamine core with a tetrahydro-2H-pyran-2-ylmethoxy substituent, which is crucial for its biological activity and stability.

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry .

2. Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its structural features, which may allow it to interact with specific biological targets .

3. Medicine

- Therapeutic Properties : Preliminary studies suggest that this compound may have antimicrobial and anticancer properties. Research indicates that modifications to the phenylamine structure can enhance its efficacy against certain bacterial strains and cancer cell lines .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Used as an intermediate in organic synthesis | Facilitates the creation of complex molecules |

| Biology | Investigated as a biochemical probe | Potential to target specific biological pathways |

| Medicine | Explored for antimicrobial and anticancer properties | May lead to new therapeutic agents |

Case Studies

Antimicrobial Evaluation : A study evaluating various pyran derivatives found that those with similar structures exhibited significant antimicrobial activity against Gram-positive bacteria. The results suggested that modifications to the phenylamine structure could enhance efficacy against specific pathogens .

Anticancer Studies : In vitro studies on phenylamine derivatives demonstrated that certain modifications could lead to increased apoptosis in cancer cell lines. The presence of the tetrahydro-pyran moiety was noted to improve binding affinity to cancer-related targets, suggesting potential therapeutic applications in oncology .

Future Directions in Research

The potential applications of this compound warrant further investigation, particularly in:

- Pharmacokinetics : Understanding how this compound is metabolized and its bioavailability in vivo could provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate which specific modifications enhance biological activity, guiding the design of more potent analogs.

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-2-ylmethoxy group can enhance the compound’s stability and bioavailability, while the phenylamine core may interact with specific binding sites on target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-4-hydroxyphenylamine: Lacks the tetrahydro-2H-pyran-2-ylmethoxy group, making it less stable and less bioavailable.

4-(Tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine: Lacks the methyl group at the 2-position, which may affect its reactivity and binding properties.

2-Methyl-4-methoxyphenylamine: Lacks the tetrahydro-2H-pyran-2-ylmethoxy group, resulting in different chemical and biological properties.

Uniqueness

2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is unique due to the presence of both the tetrahydro-2H-pyran-2-ylmethoxy group and the methyl group at the 2-position. These structural features confer enhanced stability, bioavailability, and specific reactivity, making it a valuable compound for various scientific research applications.

Activité Biologique

2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is a complex organic compound characterized by its unique molecular structure, which includes a phenylamine core and a tetrahydro-2H-pyran-2-ylmethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.295 g/mol

- CAS Number : 640767-89-1

- LogP : 3.106 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific binding interactions can modulate enzymatic activity or receptor signaling pathways, which may lead to therapeutic effects.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Neuroprotective Effects : Compounds containing the tetrahydro-pyran moiety have been shown to influence pathways associated with neuroprotection, such as the modulation of cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathways .

- Anticancer Activity : Certain derivatives have demonstrated efficacy in reversing drug resistance in cancer cells, suggesting potential applications in oncology .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be beneficial in treating diseases like Alzheimer's where enzyme dysregulation occurs .

Study on Neuroprotective Mechanisms

A recent study highlighted the neuroprotective properties of pyran-based compounds, where it was found that these compounds could enhance neurite outgrowth and promote cell survival through the activation of ERK signaling pathways . This suggests that this compound might have similar neuroprotective properties.

Drug Resistance Reversal

In another investigation focusing on drug-resistant cancer cell lines, compounds similar to this compound were shown to increase intracellular concentrations of chemotherapeutic agents, thus overcoming resistance mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Neuroprotective, anticancer |

| N-Methyl-3-(tetrahydro-2H-pyran-4-yl) | Structure | Cannabinoid receptor agonist |

| 3-Methyl-4-(tetrahydro-2H-pyran-2-yloxy)-phenylamine | Structure | Antidepressant properties |

Propriétés

IUPAC Name |

2-methyl-4-(oxan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-8-11(5-6-13(10)14)16-9-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESSDOSKPBDTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.